![molecular formula C37H56Cl4N2O6 B12741617 2-(2,4-dichlorophenoxy)acetic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine CAS No. 4834-49-5](/img/structure/B12741617.png)
2-(2,4-dichlorophenoxy)acetic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)acetic acid;N’-[(E)-octadec-9-enyl]propane-1,3-diamine is a compound that combines the properties of two distinct chemical entities. The first part, 2-(2,4-dichlorophenoxy)acetic acid, is a well-known herbicide used to control broadleaf weeds. The second part, N’-[(E)-octadec-9-enyl]propane-1,3-diamine, is a long-chain amine that can be used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
2-(2,4-dichlorophenoxy)acetic acid: This compound is typically synthesized by the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid under alkaline conditions to yield 2-(2,4-dichlorophenoxy)acetic acid.
N’-[(E)-octadec-9-enyl]propane-1,3-diamine: This compound can be synthesized by the reaction of octadec-9-enylamine with 1,3-dibromopropane under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of 2-(2,4-dichlorophenoxy)acetic acid involves large-scale chlorination and esterification processes, ensuring high yield and purity. The production of N’-[(E)-octadec-9-enyl]propane-1,3-diamine typically involves continuous flow reactors to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
Oxidation: 2-(2,4-dichlorophenoxy)acetic acid can undergo oxidation reactions, leading to the formation of various chlorinated phenolic compounds.
Reduction: The reduction of 2-(2,4-dichlorophenoxy)acetic acid can yield 2,4-dichlorophenol.
Substitution: Both components can undergo nucleophilic substitution reactions. For example, the chlorine atoms in 2-(2,4-dichlorophenoxy)acetic acid can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Chlorinated phenolic compounds.
Reduction: 2,4-dichlorophenol.
Substitution: Various substituted phenoxyacetic acids and amines.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Herbicide: 2-(2,4-dichlorophenoxy)acetic acid is widely used as a herbicide to control broadleaf weeds.
Biological Studies: The compound is used in studies related to plant growth and development.
Medicine
Drug Development: The amine component can be used in the synthesis of pharmaceutical compounds.
Industry
Surfactants: The long-chain amine can be used in the production of surfactants and emulsifiers.
Corrosion Inhibitors: It is used in formulations to prevent corrosion in industrial equipment.
作用机制
2-(2,4-dichlorophenoxy)acetic acid acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It is absorbed by the plant and transported to the meristematic tissues, where it induces uncontrolled growth, leading to the death of the plant . The amine component can interact with various molecular targets, including enzymes and receptors, affecting biological pathways and processes.
相似化合物的比较
Similar Compounds
2,4,5-trichlorophenoxyacetic acid: Another chlorinated phenoxyacetic acid used as a herbicide.
2-methyl-4-chlorophenoxyacetic acid: A similar compound with herbicidal properties.
2-(2-methyl-4-chlorophenoxy)propionic acid: Used in similar applications as a herbicide.
Uniqueness
The combination of 2-(2,4-dichlorophenoxy)acetic acid with N’-[(E)-octadec-9-enyl]propane-1,3-diamine provides unique properties, such as enhanced solubility and stability, making it suitable for a wider range of applications in agriculture, industry, and research.
属性
CAS 编号 |
4834-49-5 |
|---|---|
分子式 |
C37H56Cl4N2O6 |
分子量 |
766.7 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)acetic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine |
InChI |
InChI=1S/C21H44N2.2C8H6Cl2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;2*9-5-1-2-7(6(10)3-5)13-4-8(11)12/h9-10,23H,2-8,11-22H2,1H3;2*1-3H,4H2,(H,11,12)/b10-9+;; |
InChI 键 |
YZNGADVHKCALRL-TTWKNDKESA-N |
手性 SMILES |
CCCCCCCC/C=C/CCCCCCCCNCCCN.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCNCCCN.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


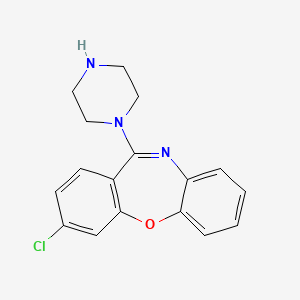
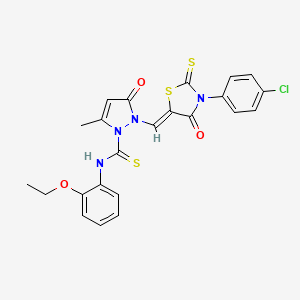
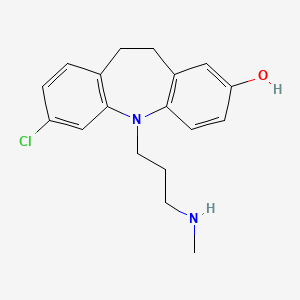
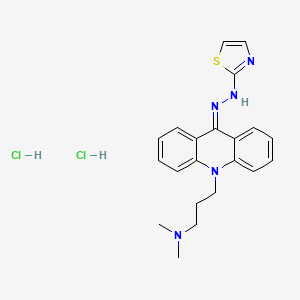
![9-(2,3-dimethoxyphenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12741579.png)
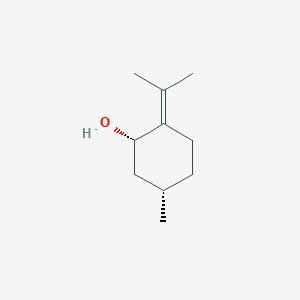
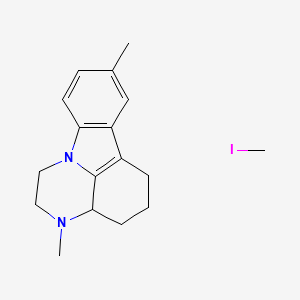

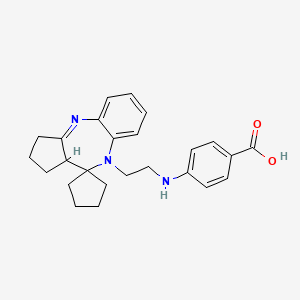



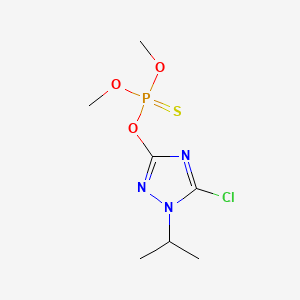
![(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B12741642.png)
